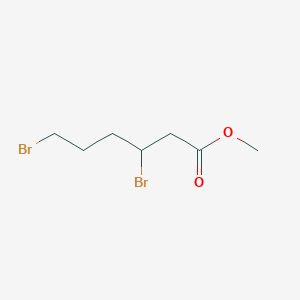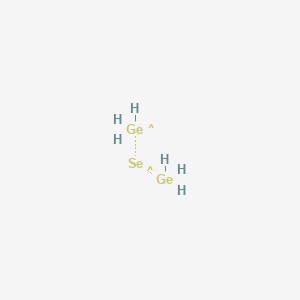
CID 6336283
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of digermaselenane typically involves the reaction of germanium-based precursors with selenium sources under controlled conditions. One common method is the reaction of germanium dihalides with sodium selenide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to facilitate the formation of the Ge-Se bond.
Industrial Production Methods
Industrial production of digermaselenane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity digermaselenane suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Digermaselenane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form germanium-selenium oxides.
Reduction: Reaction with reducing agents to yield lower oxidation state compounds.
Substitution: Replacement of selenium or germanium atoms with other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute selenium or germanium atoms.
Major Products Formed
Oxidation: Germanium-selenium oxides.
Reduction: Lower oxidation state germanium-selenium compounds.
Substitution: Halogenated germanium or selenium derivatives.
Wissenschaftliche Forschungsanwendungen
Digermaselenane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of digermaselenane involves its interaction with molecular targets through the formation of covalent bonds. The germanium and selenium atoms in the compound can interact with various biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digermane: Contains two germanium atoms bonded to each other without selenium.
Diselenane: Contains two selenium atoms bonded to each other without germanium.
Germaselenane: Contains one germanium and one selenium atom.
Uniqueness of Digermaselenane
Digermaselenane is unique due to the presence of both germanium and selenium atoms, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
24254-18-0 |
|---|---|
Molekularformel |
Ge2H6Se |
Molekulargewicht |
230.3 g/mol |
InChI |
InChI=1S/2GeH3.Se/h2*1H3; |
InChI-Schlüssel |
SIKPKFYYUYULKA-UHFFFAOYSA-N |
Kanonische SMILES |
[GeH3].[GeH3].[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
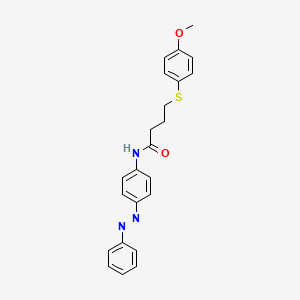
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)


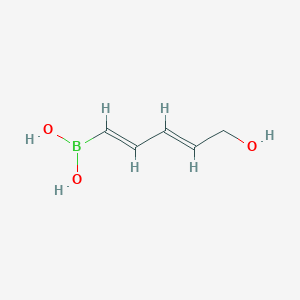
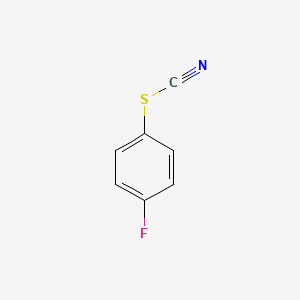
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
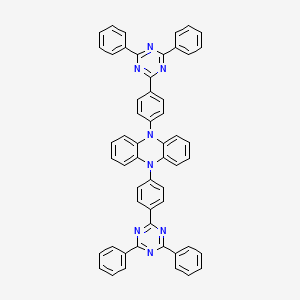
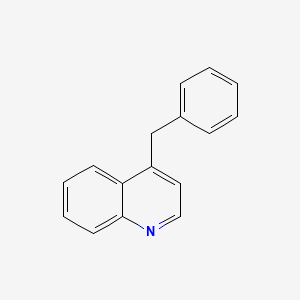
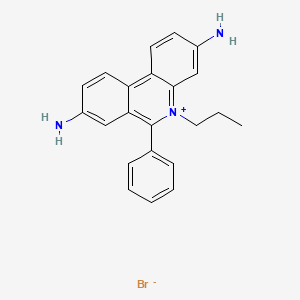
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
